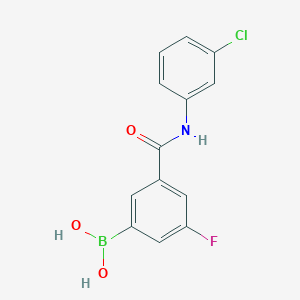
Cholestane, (5alpha,14beta,20S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane, (5alpha,14beta,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48. It is a derivative of cholesterol and is often found in petroleum deposits. Cholestane is a significant biomarker used in geochemical and biological studies to trace the presence of ancient animal life and to understand evolutionary relationships .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized from cholesterol through a series of reduction reactions. The process typically involves the hydrogenation of cholesterol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of cholestane involves the extraction of cholesterol from natural sources such as animal tissues, followed by its chemical reduction. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone and other oxidized derivatives.
Reduction: Cholestane itself is a reduced form of cholesterol.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the cholestane molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Cholestanone and other oxidized derivatives.
Reduction: Cholestane is the reduced product of cholesterol.
Substitution: Halogenated cholestane derivatives.
Wissenschaftliche Forschungsanwendungen
Cholestane has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the quantification of sterols.
Biology: Serves as a biomarker for tracing the presence of ancient animal life in geological samples.
Medicine: Studied for its potential role in the synthesis of steroidal drugs.
Industry: Utilized in the petroleum industry for the analysis of crude oil and its derivatives
Wirkmechanismus
Cholestane exerts its effects primarily through its structural similarity to cholesterol. It interacts with cell membranes, influencing their fluidity and rigidity. Cholestane derivatives have been shown to exhibit cytotoxic, anti-inflammatory, and anti-angiogenic activities. The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Cholestane is compared with other similar compounds such as:
Coprostane: Another saturated sterane with similar structural features.
Sterane: A broader class of tetracyclic triterpenes that includes cholestane and its derivatives.
Brassinosteroids: Plant-derived steroids that share structural similarities with cholestane but have distinct biological activities
Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker in geochemical studies.
Eigenschaften
CAS-Nummer |
69483-48-3 |
|---|---|
Molekularformel |
C27H48 |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
XIIAYQZJNBULGD-XCMUPAKZSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


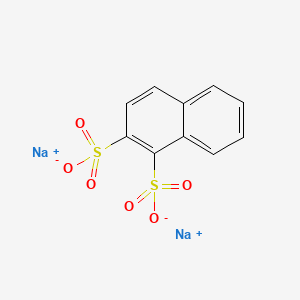
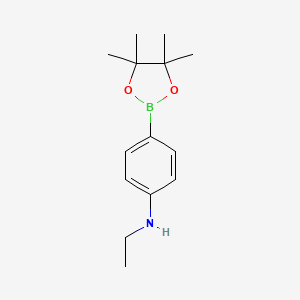
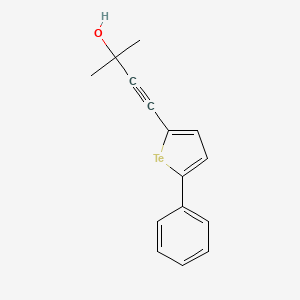
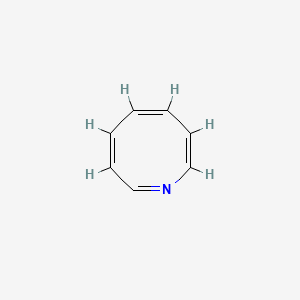
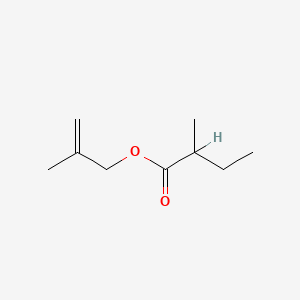
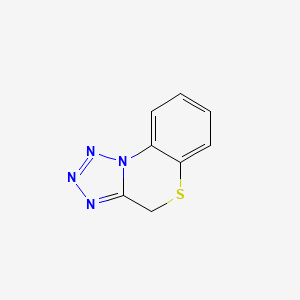
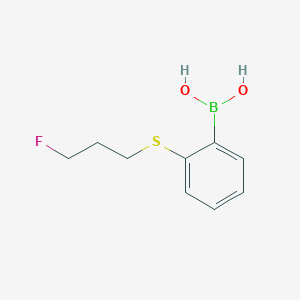
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
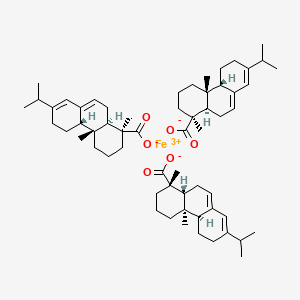
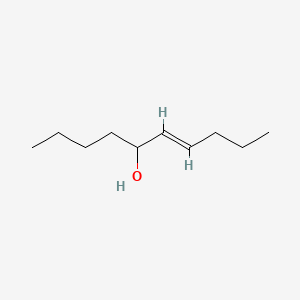
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


